molecular formula C14H13NS B14130303 2-Benzyl-2,3-dihydro-1,2-benzothiazole CAS No. 88841-65-0

2-Benzyl-2,3-dihydro-1,2-benzothiazole

Cat. No.: B14130303
CAS No.: 88841-65-0
M. Wt: 227.33 g/mol
InChI Key: IEVLZWPFHCGRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,3-dihydro-1,2-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,3-dihydro-1,2-benzothiazole typically involves the condensation of 2-aminobenzenethiol with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetone . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,3-dihydro-1,2-benzothiazole is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

88841-65-0

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

2-benzyl-3H-1,2-benzothiazole

InChI

InChI=1S/C14H13NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14(13)16-15/h1-9H,10-11H2

InChI Key

IEVLZWPFHCGRBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SN1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.